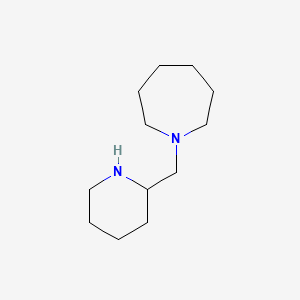

1-(Piperidin-2-ylmethyl)azepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Piperidin-2-ylmethyl)azepane is a heterocyclic organic compound with the molecular formula C12H24N2. It consists of a seven-membered azepane ring fused with a piperidine ring via a methylene bridge.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Piperidin-2-ylmethyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate linear precursors. For instance, the reaction of piperidine with azepane derivatives under specific conditions can yield the desired compound . Another method involves the use of nitroarenes, which undergo photochemical dearomative ring expansion to form azepanes .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis starting from commercially available feedstocks. The process may include hydrogenation, cyclization, and reduction steps, often catalyzed by metal complexes .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Piperidin-2-ylmethyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Building Block : The compound serves as a fundamental building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for diverse synthetic pathways.

- Reagent in Reactions : It is utilized in various chemical reactions, contributing to the development of new synthetic methodologies.

2. Biology

- Biological Pathways : 1-(Piperidin-2-ylmethyl)azepane is employed in studying biological systems, particularly the interactions of heterocyclic compounds with biological targets. It aids in understanding complex biological pathways involving neurotransmitters and enzymes.

3. Medicine

- Drug Development : The compound is explored for its pharmacological properties, particularly in developing new therapeutic agents targeting neurological disorders and cancer.

- Biological Activity : Studies indicate potential enzyme inhibition and receptor modulation capabilities, which are crucial for treating conditions such as Alzheimer’s disease and schizophrenia.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

- Cancer Therapy : Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms like apoptosis induction in cancer cells.

- Neurological Disorders : Due to its interaction with neurotransmitter systems, this compound may be beneficial for treating conditions such as Alzheimer's disease by modulating acetylcholine activity.

Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated azepane derivatives' effects on GABA receptor activity. Findings suggested that structural modifications could enhance binding affinity at GABA_A receptors, indicating potential anxiolytic properties .

Cancer Cell Line Inhibition

Research focusing on the antiproliferative effects of azepane-containing compounds demonstrated their ability to induce apoptosis in various cancer cell lines by interfering with cellular signaling pathways related to proliferation .

Mécanisme D'action

The mechanism of action of 1-(Piperidin-2-ylmethyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparaison Avec Des Composés Similaires

Piperidine: A six-membered nitrogen-containing ring, commonly used in pharmaceuticals.

Uniqueness: this compound is unique due to its fused ring structure, which combines the properties of both piperidine and azepane.

Activité Biologique

1-(Piperidin-2-ylmethyl)azepane, a compound featuring a piperidine moiety attached to an azepane ring, has garnered attention for its diverse biological activities. This article compiles research findings, case studies, and data tables that elucidate the compound's pharmacological potential.

Chemical Structure and Properties

This compound has the chemical formula C12H24N2 and is classified as a nitrogen-containing heterocyclic compound. Its structure includes a six-membered piperidine ring and a seven-membered azepane ring, contributing to its unique biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that derivatives of azepanes, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells). The mechanism involves interaction with cellular pathways that regulate cell growth and survival, leading to enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

Research into the neuroprotective properties of piperidine derivatives suggests that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. By inhibiting AChE, the compound could potentially enhance cholinergic signaling in the brain, which is crucial for memory and learning processes .

3. Antiviral Activity

The compound has also been studied for its antiviral properties. Specifically, it has shown potential as an inhibitor of the SARS-CoV-2 main protease, demonstrating better binding affinity than established antiviral drugs like Remdesivir. This suggests that this compound could serve as a lead compound for developing new antiviral therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes like AChE and protein kinases involved in cellular signaling pathways.

- Induction of Apoptosis : It appears to activate apoptotic pathways in cancer cells, leading to cell death.

- Binding Affinity : The structural configuration allows for effective binding to target proteins, enhancing its pharmacological efficacy.

Propriétés

IUPAC Name |

1-(piperidin-2-ylmethyl)azepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-6-10-14(9-5-1)11-12-7-3-4-8-13-12/h12-13H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPCHBSSELSCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.